3-Methylindolizine-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-methylindolizine-2-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-8-9(7-12)6-10-4-2-3-5-11(8)10/h2-7H,1H3 |
InChI Key |
JUVDYYXSCRJQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2N1C=CC=C2)C=O |
Origin of Product |
United States |
Reactivity and Transformations of 3 Methylindolizine 2 Carbaldehyde
Electrophilic Substitution Reactions on the Indolizine (B1195054) Core
The indolizine nucleus is characterized by high electron density, particularly on the five-membered pyrrole (B145914) ring, making it reactive towards electrophiles. Theoretical and experimental studies have shown that electrophilic substitution on the indolizine scaffold typically occurs at the C1 and C3 positions. In 3-Methylindolizine-2-carbaldehyde, the C3 position is blocked by a methyl group. The presence of an electron-withdrawing carbaldehyde group at the C2 position deactivates the ring slightly, but the C1 position remains the most nucleophilic and is the primary site for electrophilic attack.
While the literature on electrophilic substitution of this specific molecule is not abundant, the general reactivity pattern of substituted indolizines suggests that reactions such as nitration, halogenation, and Friedel-Crafts acylation would proceed at the C1 position. For instance, a Brønsted acid-catalyzed C3-alkylation has been established for various indolizines, demonstrating the ring's susceptibility to electrophiles. rsc.org In the case of this compound, similar strategies would likely target the C1 position.
Nucleophilic Additions and Condensations Involving the Carbaldehyde Moiety
The carbaldehyde group at the C2 position is a key functional handle for a variety of nucleophilic addition and condensation reactions. masterorganicchemistry.compressbooks.publibretexts.org These reactions allow for the extension and modification of the molecular framework, providing access to a wide array of derivatives. The carbonyl carbon is electrophilic and readily reacts with a range of nucleophiles. masterorganicchemistry.combyjus.com
Common transformations include:
Condensation with Amines: Reaction with primary amines or their derivatives (like hydroxylamine (B1172632) or hydrazines) yields the corresponding imines (Schiff bases), oximes, or hydrazones. These reactions are fundamental in creating new C=N bonds. byjus.com
Knoevenagel Condensation: This reaction involves the condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a base like piperidine (B6355638) or triethylamine. amazonaws.com This leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products.
Wittig Reaction: The aldehyde can be converted to an alkene using phosphorus ylides. This reaction is highly versatile for creating C=C bonds with control over the substituent on the new double bond.
Grignard and Organolithium Additions: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) to the carbaldehyde results in the formation of secondary alcohols after an aqueous workup.
The following table summarizes some key condensation reactions.
| Reaction Type | Nucleophile/Reagent | Product Type |
| Schiff Base Formation | Primary Amine (R-NH₂) | Imine |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |
| Hydrazone Formation | Hydrazine (NH₂NH₂) | Hydrazone |
| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated System |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
Oxidative and Reductive Transformations of the Indolizine System
The aldehyde functional group in this compound can be readily oxidized or reduced to afford other important functional groups.
Oxidative Transformations: The aldehyde group can be oxidized to the corresponding carboxylic acid, 3-methylindolizine-2-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. Mild oxidants are generally preferred to avoid potential oxidation of the electron-rich indolizine ring.
Common Oxidants:
Silver(I) oxide (Tollens' reagent)
Potassium permanganate (B83412) (KMnO₄) under controlled conditions
Jones reagent (CrO₃ in acetone/sulfuric acid)
Sodium chlorite (B76162) (NaClO₂)
Reductive Transformations: Reduction of the carbaldehyde group provides the corresponding primary alcohol, (3-methylindolizin-2-yl)methanol. This is a common transformation in organic synthesis. rsc.org
Common Reducing Agents:
Sodium borohydride (B1222165) (NaBH₄)
Lithium aluminium hydride (LiAlH₄)
Catalytic hydrogenation (e.g., H₂/Pd-C)
These transformations are summarized in the table below.
| Transformation | Reagent Example | Product Functional Group |
| Oxidation | Ag₂O, NH₄OH (Tollens') | Carboxylic Acid |
| Reduction | NaBH₄ | Primary Alcohol |
Cycloaddition Reactions of Indolizines ([8+2] Cycloaddition Pathways)
Indolizines are known to participate as 8π components in pericyclic reactions, most notably in [8+2] cycloadditions (also referred to as 1,3-dipolar cycloadditions where the indolizine acts as an extended dipole). wikipedia.org In these reactions, the indolizine ring reacts with a 2π component (a dipolarophile), such as an electron-deficient alkyne or alkene, to form a new, larger ring system. uchicago.edu
For this compound, the indolizine nucleus can react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or maleimides. The reaction typically proceeds across the C1 and C5 positions or C3 and C7 positions of the indolizine, leading to the formation of complex polycyclic structures. The presence of substituents on the indolizine ring can influence the regioselectivity of the cycloaddition. The electron-withdrawing nature of the 2-carbaldehyde group may influence the rate and selectivity of this transformation.
Theoretical and Computational Investigations of 3 Methylindolizine 2 Carbaldehyde and Analogs
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level.
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a widely used tool to investigate reaction mechanisms, providing information about the energies of reactants, products, transition states, and intermediates. While specific DFT studies on the reaction mechanisms of 3-Methylindolizine-2-carbaldehyde are not readily found in the surveyed literature, the application of DFT to related indolizine (B1195054) systems illustrates its utility.
For instance, DFT calculations have been instrumental in understanding the [3+2] cycloaddition reactions used to synthesize functionalized indolizines. These studies help in elucidating the step-by-step process of bond formation and breaking, determining whether a reaction proceeds through a concerted or stepwise mechanism. The calculated activation energies can predict the feasibility and rate of a reaction, while the energies of different possible products can explain the observed regioselectivity and stereoselectivity.
Table 1: Illustrative DFT Data for a Hypothetical Reaction of a Substituted Indolizine
| Species | Method | Basis Set | Solvent | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactant 1 | B3LYP | 6-31G(d) | Acetonitrile | -450.12345 | 0.0 |
| Reactant 2 | B3LYP | 6-31G(d) | Acetonitrile | -200.56789 | 0.0 |
| Transition State | B3LYP | 6-31G(d) | Acetonitrile | -650.67123 | +15.2 |
| Product | B3LYP | 6-31G(d) | Acetonitrile | -650.71234 | -10.1 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemrxiv.org The energies and symmetries of these orbitals can predict the feasibility and outcome of various reactions, particularly pericyclic reactions.
For indolizine derivatives, FMO analysis can be used to understand their behavior in reactions like cycloadditions. The HOMO of the indolizine system, which acts as the electron donor, would interact with the LUMO of a reacting partner (the electron acceptor). The energy gap between the HOMO and LUMO is an indicator of reactivity; a smaller gap generally implies higher reactivity. Recent research on indoloindolizines, which contain the indolizine core, has shown that the HOMO-LUMO gap can be tuned by strategic substitutions, thereby altering the electronic properties and reactivity. chemrxiv.orgacs.org
Table 2: Hypothetical FMO Data for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.6 | Indicator of chemical reactivity and stability |
Note: The data in this table is hypothetical and based on general principles for similar aromatic heterocyclic systems.
Molecular Electron Density Theory (MEDT) is a more recent theory of reactivity that posits that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. MEDT analyses, often performed in conjunction with DFT calculations, can provide a detailed picture of bond formation and breaking processes.
While no specific MEDT studies on this compound were found, this theory is well-suited to analyze its reactions. For example, in a reaction involving the carbaldehyde group, MEDT could be used to track the flow of electron density from a nucleophile to the electrophilic carbonyl carbon, providing a more intuitive picture of the reaction mechanism than FMO theory alone.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial for its properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore these aspects. A molecular dynamics study on indolizine derivatives has provided insights into their mechanism of action as biologically active moieties. researchgate.net
For this compound, conformational analysis would focus on the orientation of the carbaldehyde group relative to the indolizine ring. The rotation around the C2-C(aldehyde) bond would likely have a low energy barrier, but specific conformations might be favored due to subtle steric and electronic interactions.
MD simulations could be used to study the behavior of this molecule over time, for instance, in a solvent or interacting with a biological target like a protein. These simulations provide a dynamic picture of the molecule's flexibility, its interactions with its environment, and potential binding modes. Such studies have been performed on other indolizine-containing compounds to understand their interactions with enzymes. researchgate.net
Theoretical Studies on Aromaticity and Electronic Structure
Indolizine is an aromatic heterocyclic compound with a 10 π-electron system. chim.it The aromaticity of the indolizine core in this compound and its analogs is a key determinant of their stability and reactivity. Theoretical methods can quantify the degree of aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
The substituents at the 2 and 3 positions will influence the electronic structure and aromaticity of the indolizine ring. The methyl group at C3 is an electron-donating group, which would be expected to increase the electron density of the ring system. The carbaldehyde group at C2 is an electron-withdrawing group, which would have the opposite effect. DFT calculations can be used to map the electron density distribution and calculate properties like molecular electrostatic potential (MEP), which would highlight the electron-rich and electron-poor regions of the molecule. Recent studies on indoloindolizines have demonstrated how substitutions can modulate the electronic structure and aromaticity of the fused ring systems. chemrxiv.org
Structure-Reactivity Relationship Predictions and Rational Design
The computational methods described above can be integrated to predict structure-reactivity relationships and to rationally design new molecules with desired properties. For instance, by systematically varying the substituents on the indolizine ring and calculating properties like the HOMO-LUMO gap, activation energies for specific reactions, and electronic distribution, it is possible to build quantitative structure-activity relationship (QSAR) models. nih.gov
These models can then be used to predict the reactivity or biological activity of new, unsynthesized indolizine derivatives. This in silico approach can significantly accelerate the discovery of new functional molecules, for example, by identifying promising candidates for synthesis and experimental testing as new pharmaceuticals or materials. While specific QSAR studies on this compound are not available, the methodology has been applied to other classes of heterocyclic compounds. nih.gov
Advanced Characterization Methodologies for 3 Methylindolizine 2 Carbaldehyde and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the unambiguous determination of the complex structures of indolizine (B1195054) derivatives. These techniques offer a deeper level of structural detail compared to standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. While 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of magnetically active nuclei, 2D NMR experiments are crucial for establishing connectivity between atoms.
For complex heterocyclic systems like indolizine derivatives, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assemble the molecular framework. For instance, in the analysis of related indole-3-carbaldehyde derivatives, 2D NMR spectral data was essential in confirming the isomeric forms of the molecules in solution. oregonstate.eduwizeprep.com The combination of 1D and 2D NMR experiments is a powerful approach for verifying the connectivity of carbons and protons in complex, less-studied organic structures. mdpi.com
While specific NMR data for 3-Methylindolizine-2-carbaldehyde is not widely published, data from analogous structures like indole-3-carbaldehyde semicarbazone derivatives can provide expected chemical shift ranges. researchgate.net In the ¹³C NMR spectra of such derivatives, the carbon signal for the C=N group typically appears in the range of δ 136.3–138.5 ppm, while the carbonyl (C=O) group resonates at approximately δ 156.5–157.4 ppm. researchgate.net The aromatic carbons of the indole (B1671886) ring are generally observed between δ 103.8–142.8 ppm. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Structurally Related Aldehyde Compounds
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1,2-Dimethyl-1H-indole-3-carbaldehyde | CDCl₃ | -CHO | 10.11 (s) |
| 1,2-Dimethyl-1H-indole-3-carbaldehyde | CDCl₃ | Aromatic-H | 8.26 (s), 7.28-7.27 (m) |
| 1,2-Dimethyl-1H-indole-3-carbaldehyde | CDCl₃ | -CH₃ (on N) | 3.65 (s) |
| 1,2-Dimethyl-1H-indole-3-carbaldehyde | CDCl₃ | -CH₃ (on ring) | 2.62 (s) |
Data sourced from a study on related indole derivatives. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for Structurally Related Indole Derivatives
| Compound Moiety | Solvent | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|---|
| Indole-3-carbaldehyde semicarbazone | Acetone-d₆ | C=N | 136.3 - 138.5 |
| Indole-3-carbaldehyde semicarbazone | Acetone-d₆ | C=O | 156.5 - 157.4 |
| Indole-3-carbaldehyde semicarbazone | Acetone-d₆ | Aromatic C (indole) | 103.8 - 142.8 |
Data represents typical ranges observed in a study of indole-3-carbaldehyde semicarbazone derivatives. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy and precision. By providing an exact mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. This is particularly valuable when distinguishing between isomers or compounds with similar nominal masses.
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique allows for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including the conformation of the molecule and its packing in the crystal lattice.
For a compound like this compound, obtaining single crystals suitable for X-ray diffraction would yield invaluable information about the planarity of the indolizine ring system and the orientation of the methyl and carbaldehyde substituents. Although a crystal structure for the title compound is not found in the provided search results, the crystal structure of a related compound, 3-methylpyridine-2-carbaldehyde (B1299792) 4-methylthiosemicarbazone monohydrate, has been determined. rsc.org This analysis revealed details such as a slight twist between the pyridine (B92270) ring and the rest of the molecule, with a dihedral angle of 6.96 (5)°. rsc.org It also confirmed the formation of intra- and intermolecular hydrogen bonds. rsc.org Such detailed structural information is crucial for understanding solid-state properties and intermolecular interactions.
Chiroptical Spectroscopy for Stereochemical Analysis (if applicable)
Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), which are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.
The applicability of chiroptical spectroscopy to this compound would depend on whether it is synthesized in a chiral, non-racemic form or if it possesses elements of chirality, such as atropisomerism, that would make it optically active. If chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in a substituent, chiroptical spectroscopy would be essential for determining the absolute configuration and enantiomeric purity. Currently, the available literature from the search results does not indicate studies focusing on the stereochemical analysis of this specific compound.
Applications of Indolizine 2 Carbaldehydes in Research and Development Excluding Prohibited Areas
Role as Versatile Synthons in Complex Molecule Construction
The aldehyde group in indolizine-2-carbaldehydes is easily modifiable, making these compounds important synthetic targets and versatile precursors for a variety of other indolizine (B1195054) derivatives. researchgate.net The reactivity of the aldehyde allows for its participation in numerous organic reactions, serving as a crucial building block for constructing more complex molecular architectures. For instance, indolizine-2-carbaldehydes can be key starting materials in the synthesis of 1,2,3-trisubstituted indolizine-2-carbaldehydes through one-pot synthesis methods. researchgate.net This adaptability makes them highly valuable in the creation of diverse molecular libraries for further scientific investigation.
Development of Fluorescent Probes and Organic Luminescent Materials
Indolizine-based scaffolds are central to the development of novel fluorescent probes and organic luminescent materials. acs.orgnih.govdoolittlesco-op.ca A notable example is the "Seoul-Fluor" system, a fluorescent molecular framework built on an indolizine core that can be systematically engineered to produce a wide array of fluorophores with varying photophysical properties. nih.gov This system allows for the introduction of different substituents at specific positions of the indolizine skeleton to fine-tune its fluorescent characteristics. acs.orgnih.gov
The photophysical properties of indolizine-based fluorophores, such as emission wavelength and quantum yield, can be rationally predicted and controlled. nih.gov This is achieved by understanding the relationship between the molecular structure and its fluorescent behavior. Key strategies include:
Intramolecular Charge Transfer (ICT): The creation of a donor-acceptor (D-A) molecular architecture within the indolizine scaffold can induce an ICT process in the excited state. acs.org For example, placing an electron-donating group (like N,N-dimethylamino) at one position and an electron-withdrawing group (like acetyl or aldehyde) at another can lead to a red-shift in the emission wavelength, covering a broad color range from blue to orange. mdpi.com
Substituent Effects: The electronic nature of substituents attached to the indolizine core significantly influences the photophysical properties. acs.org Introducing an electron-donating group at the C-9 position can cause a bathochromic (red) shift in the emission wavelength by raising the highest occupied molecular orbital (HOMO) energy level. acs.org Conversely, an electron-withdrawing group at the C-7 position can also induce a red shift by lowering the lowest unoccupied molecular orbital (LUMO) energy level. acs.org This systematic approach allows for the fine-tuning of emission wavelengths across the visible spectrum. acs.org
A systematic evaluation of these relationships involves measuring key parameters, as illustrated in the table below for a series of 3,7-disubstituted indolizine-based fluorophores.
| Compound | R1 Substituent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| 5a | H | 395 | 462 | 67 | 0.81 |
| 5b | OMe | 396 | 462 | 66 | 0.85 |
| 5c | Me | 396 | 462 | 66 | 0.82 |
| 5d | F | 395 | 462 | 67 | 0.79 |
| 5e | Cl | 396 | 464 | 68 | 0.71 |
| 5f | Br | 397 | 465 | 68 | 0.68 |
| 5g | CN | 398 | 468 | 70 | 0.55 |
| Data derived from studies on 3,7-disubstituted indolizine-based fluorophores. The R1 substituent is at the C-3 aryl ring, and an acetyl group is at the C-7 position. mdpi.com |
The tunable electronic and optical properties of indolizine derivatives make them promising candidates for applications in optoelectronics. researchgate.netchemrxiv.org By merging indole (B1671886) and indolizine moieties, researchers have created π-expanded indoloindolizines, a new class of stable polycyclic aromatic compounds. chemrxiv.org These materials exhibit vibrant colors and fluorescence across the visible spectrum and possess enhanced stability against photooxidation compared to traditional organic materials like acenes. chemrxiv.org This stability is crucial for the longevity and performance of optoelectronic devices. The ability to fine-tune the HOMO-LUMO gap through targeted chemical modifications allows for precise control over their optoelectronic properties, opening pathways for their use in advanced electronic and photonic technologies. chemrxiv.org
Precursors for Advanced Organic Materials and Polymers
The versatility of the indolizine scaffold, particularly the ability to introduce various functional groups, makes it an excellent precursor for the synthesis of advanced organic materials and polymers. acs.orgnih.govmdpi.com The development of tunable indolizine-based fluorophores demonstrates that the core structure can be systematically modified to achieve desired properties. nih.gov This principle extends to the creation of larger, more complex systems. For instance, functional handles can be incorporated into the indolizine structure, allowing for conjugation with other molecules or polymerization to form novel materials with tailored optical and electronic characteristics. acs.orgnih.gov
Design and Synthesis of Ligands for Catalysis
Indolizine derivatives can be functionalized to act as ligands in organometallic chemistry, with applications in catalysis. nih.govresearchgate.net Schiff base ligands, for example, can be synthesized from aldehyde-containing precursors and are known to form stable complexes with various transition metals. mdpi.com These metal complexes can exhibit significant catalytic activities. For instance, transition metal complexes with triphenylphosphine (B44618) ligands are noted for their potential in catalysis. nih.gov By incorporating the indolizine moiety into the ligand structure, it is possible to create novel catalysts with unique electronic and steric properties, potentially leading to enhanced catalytic performance in a range of organic transformations.
Development of Chemosensors and Analytical Reagents (e.g., Ion Detection)
Indolizine-based compounds are being explored for the development of chemosensors, which are molecules designed to detect specific ions or molecules. mdpi.comrsc.org Fluorescent chemosensors are particularly appealing as they can provide sensitive and real-time detection of analytes. researchgate.net The fluorescence of an indolizine-based probe can be designed to change upon binding to a target ion. For example, a novel 3,7-disubstituted indolizine-based fluorophore has been developed as a fluorescent pH sensor. mdpi.com The design of such sensors often relies on mechanisms like intramolecular charge transfer (ICT), where the binding of an ion alters the electronic structure of the fluorophore, leading to a detectable change in its fluorescence. mdpi.com The development of these analytical reagents is a growing area of research with potential applications in environmental monitoring and biological sensing. researchgate.netmdpi.com
Investigations into Biological Activity Profiles (Mechanistic Studies)
The indolizine core, an isomer of indole, is a key structural motif in numerous compounds exhibiting significant pharmacological potential. researchgate.netderpharmachemica.com The diverse biological activities of indolizine derivatives stem from the varied substitutions possible on the indolizine ring, which allows for the fine-tuning of their properties. researchgate.net These activities include, but are not limited to, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netresearchgate.netnih.gov
Exploration of Molecular Interactions with Biological Targets
The therapeutic potential of indolizine derivatives is rooted in their ability to interact with various biological targets. For instance, certain indolizine-based compounds have been investigated for their interactions with DNA. derpharmachemica.com The planar structure and electronic properties of the indolizine ring system facilitate these interactions. derpharmachemica.com
In the context of anticancer research, derivatives of the related indole-3-carbaldehyde have been shown to interact with crucial proteins involved in cancer progression. For example, some indole derivatives have been found to modulate the activity of steroid and growth factor receptors, which are key targets in cancer therapy. researchgate.net
Enzyme Inhibition Studies (e.g., Phosphatase, Lipoxygenase, Kinase)
Indolizine derivatives have demonstrated inhibitory activity against several key enzymes. Substitutions on the six-membered ring of the indolizine scaffold have been shown to confer phosphatase inhibitory activity. derpharmachemica.com Additionally, α-hydroxy benzyl (B1604629) substituted indolizine derivatives have been identified as inhibitors of 15-lipoxygenase (15-LOX). derpharmachemica.com
While direct studies on 3-Methylindolizine-2-carbaldehyde are limited, research on analogous indole structures provides valuable insights. For instance, various indole derivatives have been investigated as kinase inhibitors, a critical class of enzymes in cell signaling and cancer pathogenesis. nih.gov Some indole-2-carboxamides have shown potent inhibitory activity against EGFR, BRAFV600E, and VEGFR-2 kinases. nih.gov
Table 1: Enzyme Inhibition by Indole and Indolizine Derivatives
| Compound Class | Enzyme Target | Observed Activity | Reference |
|---|---|---|---|
| α-hydroxy benzyl substituted indolizines | 15-Lipoxygenase (15-LOX) | Inhibition | derpharmachemica.com |
| Substituted Indolizines (on six-membered ring) | Phosphatase | Inhibition | derpharmachemica.com |
| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 | Inhibition | nih.gov |
Mechanistic Pathways of Cellular Impact (e.g., Apoptosis Induction)
A significant area of investigation for indolizine and indole derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for anticancer agents.
Studies on indole-3-carbaldehyde derivatives have revealed their pro-apoptotic capabilities. For example, a novel indole-3-formaldehyde derivative was shown to induce apoptosis in a leukemia cell line by modulating the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov An increase in the Bax/Bcl-2 ratio is a key indicator of the intrinsic apoptotic pathway being triggered. nih.gov Further research has shown that some indole derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) and by affecting the expression of caspases, which are central executioners of apoptosis. researchgate.net
Future Directions and Emerging Research Avenues in 3 Methylindolizine 2 Carbaldehyde Chemistry
Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
Modern organic synthesis places a strong emphasis on the development of environmentally benign and efficient methodologies. Future research in the synthesis of 3-methylindolizine-2-carbaldehyde and its derivatives is expected to align with the principles of green chemistry. This involves the use of non-toxic catalysts, recyclable reagents, and solvent-free or aqueous reaction media.
Recent advancements in the synthesis of related indole-containing compounds have highlighted the potential of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple precursors, thereby reducing waste and improving atom economy nih.govresearchgate.net. The application of such strategies to the synthesis of this compound could offer significant advantages over traditional multi-step procedures. For instance, a novel chromatography- and catalyst-free methodology has been successfully developed for the synthesis of polysubstituted pyrroles, demonstrating the feasibility of sustainable synthetic approaches nih.gov.
Furthermore, the use of biodegradable catalysts, such as lemon juice, has been shown to be effective in the condensation of indoles with aldehydes, offering a greener alternative to conventional acid catalysts scirp.org. The exploration of biocatalysis and photoredox catalysis could also lead to more sustainable synthetic routes. The development of solid-supported catalysts, for example, H3PW12O40/SBA-15, for the solventless synthesis of 3-substituted indoles, presents another promising avenue for future research researchgate.net.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Indole (B1671886) Derivatives
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
| Catalysts | Often relies on toxic or heavy metal catalysts. | Employs non-toxic, biodegradable, or recyclable catalysts (e.g., lemon juice, solid acids) scirp.orgresearchgate.net. |
| Solvents | Frequently uses volatile and hazardous organic solvents. | Prefers solvent-free conditions, water, or green solvents mdpi.comnih.gov. |
| Efficiency | May involve multiple steps with purification at each stage. | Focuses on one-pot, multicomponent reactions to improve atom and step economy nih.govresearchgate.net. |
| Waste | Can generate significant amounts of chemical waste. | Aims to minimize waste production through catalyst recycling and high atom economy. |
Exploration of Unconventional Reactivity Pathways and Functionalizations
The aldehyde functional group and the indolizine (B1195054) core of this compound provide fertile ground for exploring novel chemical transformations. Future research is expected to move beyond classical reactions and delve into unconventional reactivity pathways to access new chemical space.
One promising area is the use of this compound in cycloaddition reactions. The [3+2] cycloaddition, a powerful tool for the construction of five-membered rings, has been extensively used with related indole derivatives to generate structurally complex spirooxindoles researchgate.netrsc.orgresearchgate.netrsc.org. The aldehyde group in this compound could be converted into a suitable dipolarophile or a 1,3-dipole, enabling its participation in such reactions to create novel polycyclic architectures.
Domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, represent another exciting frontier. A recent study demonstrated a novel one-pot base-promoted insertion of indolyl 2-alkynes into a C-C single bond of 1,3-diketones, followed by an intramolecular aldol (B89426) reaction and aromatization rsc.org. Adapting such methodologies to this compound could lead to the rapid assembly of complex fused heterocyclic systems.
Furthermore, the direct functionalization of the indolizine ring at positions other than those already substituted is a key challenge. The development of novel catalytic systems for C-H activation would enable the introduction of a wide range of functional groups, significantly expanding the chemical diversity of accessible derivatives.
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. In the context of this compound, advanced computational modeling is expected to play a pivotal role in its future development.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for investigating the electronic structure, reactivity, and spectroscopic properties of organic molecules rsc.orgscirp.orgmdpi.commdpi.commendeley.com. These methods can be employed to predict the outcomes of reactions, design novel derivatives with tailored electronic properties, and understand the mechanisms of their action in biological systems. For instance, DFT calculations can be used to determine the regioselectivity and stereoselectivity of cycloaddition reactions, as demonstrated in the synthesis of spirooxindole derivatives rsc.org.
Molecular docking simulations can be utilized to predict the binding affinity and mode of interaction of this compound derivatives with biological targets, thereby guiding the design of new therapeutic agents scirp.orgrsc.org. Furthermore, computational tools can aid in the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), which is crucial for the development of new drugs rsc.org.
Table 2: Applications of Computational Modeling in this compound Research
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity. | Transition state energies, reaction pathways, regioselectivity, stereoselectivity rsc.org. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | UV-Vis spectra, fluorescence properties rsc.orgmendeley.com. |
| Molecular Docking | Prediction of binding to biological macromolecules. | Binding affinity, binding mode, identification of key interactions scirp.orgrsc.org. |
| ADMET Prediction | In silico assessment of pharmacokinetic properties. | Absorption, distribution, metabolism, excretion, and toxicity profiles rsc.org. |
Integration of this compound into Complex Supramolecular Architectures
Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and synthesis of large, organized molecular assemblies held together by non-covalent interactions. The unique structural features of this compound make it an attractive building block for the construction of complex supramolecular architectures.
The aldehyde functionality can be readily transformed into various connecting groups, allowing for the incorporation of the indolizine core into larger structures such as molecular cages, capsules, and polymers nih.govnih.govunitn.euresearchgate.netmdpi.com. For example, aldehydes are key components in the self-assembly of metal-organic cages, where they react with amines to form dynamic imine bonds that direct the formation of the final structure unitn.eumdpi.com. The planar and aromatic nature of the indolizine ring can facilitate π-π stacking interactions, which are crucial for the stability and organization of many supramolecular systems.
The development of new synthetic methods to functionalize this compound with multiple recognition sites will be essential for its use in creating sophisticated host-guest systems. These systems could find applications in areas such as molecular sensing, drug delivery, and catalysis.
Application in Multidisciplinary Research at the Interface of Organic Chemistry and Other Sciences
The versatile nature of this compound and its derivatives opens up opportunities for their application in various scientific disciplines beyond traditional organic chemistry.
In materials science , the tunable electronic properties of the indolizine core make it a promising candidate for the development of new organic electronic materials. Carbazole derivatives, which share structural similarities with indolizines, have been extensively used in organic light-emitting diodes (OLEDs) and solar cells due to their excellent hole-transporting properties and thermal stability mdpi.com. By analogy, suitably functionalized this compound derivatives could be explored for similar applications.
In the field of chemical sensors , the aldehyde group can serve as a reactive site for the development of chemosensors for the detection of various analytes. For instance, aldehydes have been used as fluorogenic reagents for the sensitive detection of primary amines sigmaaldrich.com. The indolizine moiety itself can act as a fluorophore, and its emission properties could be modulated upon binding to a target analyte, forming the basis of a fluorescent sensor. The combination of selective chemical reagents with sensitive physical transducers is a key strategy in the design of new sensors researchgate.net.
In medicinal chemistry , the indolizine scaffold is a well-established pharmacophore. Derivatives of this compound could be synthesized and screened for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents rsc.orgcsic.es. The aldehyde group provides a convenient handle for the introduction of various pharmacophoric groups to optimize biological activity and pharmacokinetic properties.
Q & A
Q. What are the most reliable synthetic routes for 3-methylindolizine-2-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : A recyclable stereoauxiliary aminocatalyzed [3+2] cyclization strategy is commonly employed. For example, cinnamaldehyde and 2-acetylpyridine can be used as substrates with Brønsted acids (e.g., 2 equivalents) and lithium cations to optimize catalytic performance. Reaction parameters such as solvent choice (e.g., acetic acid), temperature (reflux conditions), and catalyst loading significantly affect yield and purity. Post-synthesis purification via column chromatography is recommended to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- FTIR : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and indolizine ring vibrations.
- NMR : Analyze and NMR for substituent positions (e.g., methyl group at C3, aldehyde at C2). Coupling constants in NMR can resolve stereochemical ambiguities.
- X-ray crystallography : Use SHELXL for structural refinement to resolve bond angles and torsional strain in the indolizine core .
Q. How can researchers screen the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro assays : Test receptor antagonism (e.g., 5-HT3, histamine H3) using competitive binding assays with radiolabeled ligands.
- Cytotoxicity : Employ MTT assays on cell lines (e.g., HeLa) at varying concentrations (1–100 µM).
- Molecular docking : Use software like AutoDock to predict interactions with target proteins (e.g., PLA2 inhibitors) based on the aldehyde’s electrophilic properties .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying catalytic systems?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
- DFT calculations : Model transition states to assess the role of Brønsted acids in stabilizing intermediates.
- In situ monitoring : Use techniques like Raman spectroscopy to track intermediate formation during cyclization .
Q. What strategies optimize the regioselectivity of late-stage functionalization in this compound derivatives?
- Methodological Answer :
- Directed C-H activation : Utilize the aldehyde group as a directing moiety for palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
- Protecting group strategies : Temporarily protect the aldehyde with acetals to enable selective substitutions at C1 or C3.
- Electrophilic aromatic substitution (EAS) : Leverage electron-rich positions on the indolizine ring for halogenation or nitration .
Q. How do crystallographic data resolve discrepancies in proposed tautomeric forms of this compound?
- Methodological Answer :
- High-resolution X-ray diffraction : Compare experimental bond lengths (e.g., C=O vs. C-O) with computational models to confirm tautomer dominance.
- Variable-temperature NMR : Monitor chemical shift changes to identify tautomeric equilibria in solution.
- SHELXD/SHELXE : Use these programs for phase determination in twinned crystals or low-symmetry space groups .
Q. What experimental and computational approaches address challenges in synthesizing enantiomerically pure this compound?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using cellulose-based columns and polar mobile phases.
- Asymmetric catalysis : Employ chiral aminocatalysts (e.g., proline derivatives) during cyclization.
- ECD spectroscopy : Correlate experimental electronic circular dichroism (ECD) with TD-DFT simulations to assign absolute configurations .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting bioactivity data for this compound across different assay platforms?
- Methodological Answer :
- Dose-response normalization : Re-express activity as % inhibition relative to positive controls (e.g., cisplatin for cytotoxicity).
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or assay-specific biases.
- Structure-activity relationship (SAR) : Compare substituent effects across derivatives to isolate contributions of the aldehyde group .
Q. What statistical methods are recommended for validating reproducibility in synthetic yields of this compound?
- Methodological Answer :
- Design of experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading).
- Grubbs’ test : Identify and exclude outliers in triplicate experiments.
- Control charts : Monitor batch-to-batch variability over time .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
